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molecular formula C9H9BrO2 B1526012 3-(4-Bromophenyl)oxetan-3-OL CAS No. 1093878-32-0

3-(4-Bromophenyl)oxetan-3-OL

Cat. No. B1526012
M. Wt: 229.07 g/mol
InChI Key: KNQDDTUCGFNECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785639B2

Procedure details

1-Bromo-4-iodobenzene (0.65 g, 2.3 mmol, Lancaster) was stirred in pentane (7 mL) and then n-BuLi (1.6 M in hexane, 1.4 mL, 2.3 mmol) was added dropwise at rt. The mixture was and the stirred for 1 h. A white precipitate formed and the precipitate was allowed to settled. The pentane was removed by pipette. The mixture was diluted with pentane (7 mL) back up to the original volume. The mixture was then added to a solution of 3-oxetanone (0.315 g, 4.37 mmol) in THF (7 mL) that was cooled in an ice bath. The mixture was then allowed to come to rt and stirred for about 2 h. The mixture was quenched by the addition of saturated NH4Cl (10 mL) and allowed to stir overnight. EtOAc (15 mL) was added and the layers separated. The aqueous layer was then extracted with EtOAc (5 mL). The combined organic layers were washed with brine (5 mL), dried over MgSO4, filtered, and concentrated in vacuo. The solid was purified by flash column chromatography (40 g Silicycle™ column) eluting with 20-50% EtOAc/heptane. The solid was recrystallized by dissolving in a mixture of heptane and DCM and concentrating under reduced pressure until a precipitate had formed. The solid was collected by filtration and washed with heptane (10 mL) to provide 3-(4-bromophenyl)oxetan-3-ol (0.333 g, 63%): 1H NMR (400 MHz, DMSO) δ 7.65-7.43 (m, 4H), 6.42 (s, 1H), 4.68 (dd, J=50.6, 6.8, 4H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.315 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[Li]CCCC.[O:14]1[CH2:17][C:16](=[O:18])[CH2:15]1>CCCCC.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]2([OH:18])[CH2:17][O:14][CH2:15]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
7 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.315 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
CUSTOM
Type
CUSTOM
Details
The pentane was removed by pipette
ADDITION
Type
ADDITION
Details
The mixture was diluted with pentane (7 mL) back up to the original volume
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to come to rt
STIRRING
Type
STIRRING
Details
stirred for about 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of saturated NH4Cl (10 mL)
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
EtOAc (15 mL) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with EtOAc (5 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash column chromatography (40 g Silicycle™ column)
WASH
Type
WASH
Details
eluting with 20-50% EtOAc/heptane
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in a mixture of heptane and DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure until a precipitate
CUSTOM
Type
CUSTOM
Details
had formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with heptane (10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(COC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.333 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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